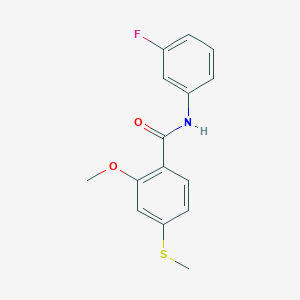
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as Isopropyltetrazolylbenzamide (ITB), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have diverse biological activities, making it a valuable tool for studying the nervous system and other biological systems. However, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research is the development of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide-based therapies for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications.
合成方法
The synthesis of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-isopropylphenylhydrazine with 2-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to obtain pure N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide. The synthesis of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been optimized for high yield and purity, making it a viable compound for scientific research.
科学研究应用
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-7-9-14(10-8-13)19-17(23)15-5-3-4-6-16(15)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWXOFRAUPVKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)


![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)

![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)



![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)
